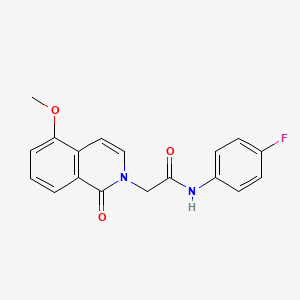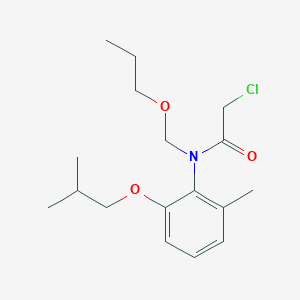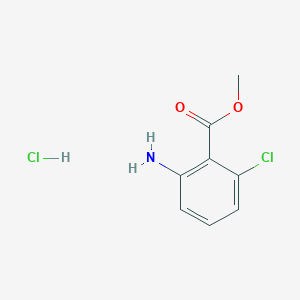![molecular formula C13H9FO3 B2913787 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 22494-43-5](/img/structure/B2913787.png)
3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is an organic compound that belongs to the class of biphenyls and derivatives . It has a molecular formula of CHFNO, an average mass of 277.205 Da, and a monoisotopic mass of 277.038666 Da .
Molecular Structure Analysis
The molecular structure of “3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is characterized by a biphenyl core with a fluoro group at the 3’ position and a hydroxy group at the 4’ position . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” include a molecular formula of CHFNO, an average mass of 277.205 Da, and a monoisotopic mass of 277.038666 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid were synthesized and characterized for their antibacterial and antifungal activities. The crystal structure of one such complex revealed a trigonal bipyramidal geometry (Ahmad et al., 2002).
Antimicrobial Activities
- Certain pyridonecarboxylic acids, closely related to 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, demonstrated significant antibacterial activity. These compounds, with modifications at the C-7 position, exhibited higher activity than enoxacin in vitro and in vivo (Egawa et al., 1984).
Pharmaceutical Development
- A method for developing fluorinated pharmaceuticals utilized biphenyl derivatives, including those similar to this compound. The study focused on improving metabolic stability by identifying optimal fluorination sites (Bright et al., 2013).
Preparation in Organic Chemistry
- Research on the preparation of 3-amino-2-fluoro carboxylic acid derivatives involved compounds related to this compound. These derivatives were used in tetrahydropyrimidin-4(1H)-ones and cyclic β-peptides, highlighting their importance in organic synthesis (Yoshinari et al., 2011).
HMG-CoA Reductase Inhibitors
- A series of compounds, including 7-(3,5-disubstituted [1,1'-biphenyl]-2-yl)-3,5-dihydroxy-6-heptenoic acids and their lactones, were synthesized. These compounds, structurally related to this compound, showed enhanced 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitory activity (Stokker et al., 1986).
Safety and Hazards
“3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
Mecanismo De Acción
Target of Action
Similar compounds like flurbiprofen, a propionic acid derivative, are known to be nonsteroidal anti-inflammatory agents (nsaia) with antipyretic and analgesic activity .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of many organic compounds .
Result of Action
Similar compounds like flurbiprofen are known to have anti-inflammatory, antipyretic, and analgesic effects .
Action Environment
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUSMAQARLWHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)
amine hydrochloride](/img/structure/B2913710.png)
![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)


![4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2913723.png)

![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)
